Ethyl N-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of Ethyl N-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylate and related compounds involves multiple steps, including condensation reactions, esterification, and hydrogenation processes. For instance, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, a related compound, was synthesized through a Knoevenagel condensation reaction of 4-chlorobenzaldehyde and ethyl acetoacetate, showcasing the complex reactions involved in creating such molecules (Kumar et al., 2016). Additionally, the synthesis of novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates demonstrates the versatility of piperidine derivatives in forming heterocyclic amino acids, further illustrating the complex synthetic routes these compounds can undergo (Matulevičiūtė et al., 2021).
Molecular Structure Analysis
The molecular structure of Ethyl N-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylate and related compounds is characterized by various spectroscopic and crystallographic techniques. For instance, the crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate revealed it crystallizes in the monoclinic crystal system with a Z conformation about the C=C bond (Kumar et al., 2016). Such detailed structural analysis is crucial for understanding the properties and potential applications of these compounds.
Chemical Reactions and Properties
The chemical reactions involving Ethyl N-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylate are diverse, including nucleophilic substitution, carbonylation, and esterification reactions. These reactions underscore the compound's reactivity and potential as an intermediate in various chemical syntheses. For example, the Rhodium-catalyzed reaction of N-(2-Pyridinyl)piperazines with CO and Ethylene showcases novel carbonylation reactions at a C−H bond in the piperazine ring, highlighting the innovative transformations these compounds can undergo (Ishii et al., 1997).
Physical Properties Analysis
The physical properties of Ethyl N-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylate, including its crystalline structure, melting point, and solubility, are influenced by its molecular structure. For instance, the crystalline form and solubility in various solvents are essential for its application in synthetic chemistry and pharmaceuticals. These properties are closely studied using techniques like X-ray diffraction and spectroscopy to ensure the compound's suitability for its intended applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are central to the compound's utility in research and industry. Computational studies, such as those predicting solvent effects on the electronic properties of related compounds, provide valuable insights into how these molecules interact with their environment and how they can be modified for specific applications (Vimala et al., 2021).
Scientific Research Applications
Synthesis and Drug Development
This compound plays a critical role in the synthesis of vandetanib, a therapeutic agent used in the treatment of certain types of cancer. The synthetic route to vandetanib involves multiple steps, including substitution, deprotection, methylation, nitration, reduction, cyclization, chlorination, and final substitution, showcasing the compound's utility in complex organic syntheses. This process is highlighted for its efficiency and commercial viability on an industrial scale, underscoring the significance of such intermediates in pharmaceutical manufacturing (W. Mi, 2015).
Material Science and Photocatalysis
In material science, compounds with similar structures to Ethyl N-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylate are investigated for their photocatalytic properties. For example, studies on (BiO)2CO3-based photocatalysts discuss the modification strategies to enhance visible light-driven photocatalytic performance. Such research points to the broader application potential of structurally related compounds in fields like environmental remediation and energy conversion (Zilin Ni et al., 2016).
Organic Electronics and OLEDs
The development of organic light-emitting diodes (OLEDs) has also seen the application of related boron-containing compounds. Research on BODIPY-based materials for OLEDs emphasizes the importance of such compounds in achieving efficient and tunable emission properties. This area of research showcases the potential of boron-containing compounds in electronic and photonic applications, suggesting a wide range of possibilities for derivatives including Ethyl N-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylate (B. Squeo & M. Pasini, 2020).
Safety And Hazards
properties
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 4-[(4-chlorophenyl)methyl]piperidine-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28ClNO4/c1-5-25-17(23)20(14-15-6-8-16(21)9-7-15)10-12-22(13-11-20)18(24)26-19(2,3)4/h6-9H,5,10-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVIWIWJGWSTDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584850 | |
Record name | 1-tert-Butyl 4-ethyl 4-[(4-chlorophenyl)methyl]piperidine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl N-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylate | |
CAS RN |
174605-91-5 | |
Record name | 1-tert-Butyl 4-ethyl 4-[(4-chlorophenyl)methyl]piperidine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 174605-91-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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